![molecular formula C21H13D10NO4 B613611 Fmoc-[D]Leu-OH CAS No. 1190594-22-9](/img/structure/B613611.png)
Fmoc-[D]Leu-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-[D]Leu-OH is a useful research compound. Its molecular formula is C21H13D10NO4 and its molecular weight is 363.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-[D]Leu-OH is a standard reagent for the incorporation of D-leucine into peptide sequences. Its use in SPPS allows for the efficient assembly of peptides with desired sequences while maintaining high purity levels. The Fmoc group provides a stable protecting group that can be easily removed under mild basic conditions, facilitating stepwise peptide elongation .
Case Study: Cyclohexapeptide Synthesis
In a study focused on the synthesis of cyclohexapeptides, this compound was incorporated into the peptide sequence using SPPS. The methodology employed included the attachment of Fmoc-D-Ala-OH and Fmoc-D-Aba-OH to a solid support, followed by macrocyclization steps that demonstrated the versatility of this compound in complex peptide structures .
Drug Development
Cell-Penetrating Peptides
Research has shown that peptides containing D-amino acids, such as this compound, exhibit enhanced stability against proteolytic degradation and improved cell-penetrating abilities compared to their L-amino acid counterparts. This characteristic is crucial for developing therapeutics that require cellular uptake .
Case Study: Antimalarial Activity
In a study examining antimalarial compounds, peptides synthesized with this compound demonstrated significant inhibitory activity against Plasmodium falciparum. The incorporation of D-leucine contributed to the peptides' structural stability and efficacy, highlighting the compound's potential in drug design .
Molecular Recognition
Molecularly Imprinted Polymers (MIPs)
this compound has been utilized in the development of MIPs for selective recognition of amino acids. The imprinted polymers showed high binding affinities towards Fmoc-Leu-OH, indicating its potential application in biosensors and separation technologies .
Case Study: Selective Binding Studies
A comparative study demonstrated that MIPs designed with this compound exhibited selective recognition capabilities for structurally related amino acids. This feature is essential for applications in drug delivery systems where specific targeting is required .
Analytical Chemistry
Enantioseparation Techniques
this compound has been investigated for its role in enantioseparation processes using chromatographic methods. Studies have shown that varying mobile phase compositions can enhance enantioselectivity when separating Fmoc-protected amino acids, including this compound. The findings suggest practical applications in pharmaceutical analysis and quality control .
Compound | Column Type | k1 Value | α Value | R S Value | Elution Sequence |
---|---|---|---|---|---|
Fmoc-D-Leu-OH | ZWIX(+)™ | 1.32 | 1.82 | 8.77 | D < L |
Fmoc-Lys(Boc)-OH | QN-AX™ | 1.97 | 1.88 | 9.54 | D < L |
Fmoc-Arg(Pbf)-OH | ZWIX(+)™ | 0.99 | 1.91 | 4.67 | D < L |
Mecanismo De Acción
Target of Action
Fluorenylmethyloxycarbonyl-D-Leucine (Fmoc-[D]Leu-OH) is a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism .
Mode of Action
This compound activates PPARγ, albeit with a lower potency but a similar maximal efficacy as rosiglitazone, a well-known PPARγ agonist . Activation of PPARγ by this compound leads to changes in the transcription of genes involved in glucose metabolism and adipogenesis .
Biochemical Pathways
The activation of PPARγ by this compound impacts several biochemical pathways. It improves insulin sensitivity, which is crucial in the regulation of glucose metabolism .
Result of Action
The activation of PPARγ by this compound results in improved insulin sensitivity in normal, diet-induced glucose-intolerant, and diabetic db/db mice . This suggests that this compound could potentially be used as a therapeutic agent for improving insulin sensitivity in diabetes.
Análisis Bioquímico
Biochemical Properties
Fmoc-[D]Leu-OH plays a significant role in biochemical reactions, particularly in the synthesis of various oligopeptides . It interacts with other biomolecules such as enzymes and proteins during the peptide synthesis process . The nature of these interactions is primarily through the formation and breaking of bonds during the synthesis and deprotection steps .
Cellular Effects
The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary widely depending on the nature of the peptide being synthesized.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a protecting group in peptide synthesis . The Fmoc group protects the amino acid during the synthesis process, preventing unwanted reactions. It can be removed under basic conditions, allowing the peptide chain to continue to build . This process can involve interactions with various biomolecules, including enzymes involved in peptide synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction . The Fmoc group is stable under the conditions of the reaction until the point where it is intentionally removed by the addition of a base . The stability of this compound contributes to its effectiveness as a protecting group .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, playing a crucial role in the formation of peptide bonds .
Transport and Distribution
In the context of peptide synthesis, this compound is distributed throughout the reaction solution and is incorporated into the growing peptide chain . The transport and distribution of this compound within cells and tissues are not typically relevant in its primary use in peptide synthesis.
Actividad Biológica
Fmoc-[D]Leu-OH, or Fmoc-D-leucine, is an important compound in the field of peptide synthesis and has garnered attention for its biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, drawing from diverse research findings and studies.
Synthesis of this compound
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the following steps:
- Resin Loading : The first step includes loading Fmoc-D-Leu-OH onto a suitable resin, such as 2-chlorotrityl chloride resin, in the presence of a base like DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) .
- Capping Unreacted Sites : Unreacted sites on the resin are capped with methanol to prevent undesired reactions .
- Deprotection : The Fmoc group is removed using a 20% piperidine solution in DMF (dimethylformamide), allowing for subsequent coupling reactions .
- Coupling : Additional amino acids can be coupled to the growing peptide chain using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
Biological Activity
The biological activity of this compound has been explored in various contexts, particularly in relation to its incorporation into peptides with therapeutic potential.
Anticancer Activity
Recent studies have demonstrated that peptides incorporating D-amino acids, including this compound, exhibit enhanced stability and bioactivity compared to their L-amino acid counterparts. For example, cyclohexapeptides synthesized with D-amino acids showed promising activity against cancer cell lines such as HeLa cells .
Table 1: Anticancer Activity of Peptides Containing this compound
Peptide Structure | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Cyclohexapeptide A | HeLa | 15 | |
Linear peptide with D-Leu | A549 (Lung) | 20 | |
Malformin C derivative | Plasmodium falciparum | 12 |
Antimicrobial Properties
Fmoc-D-Leu has also been investigated for its antimicrobial properties. In particular, peptides containing this residue have shown activity against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial membranes due to the hydrophobic nature of leucine residues .
Table 2: Antimicrobial Activity of Peptides Incorporating this compound
Peptide Structure | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
Hexapeptide with D-Leu | Pseudomonas aeruginosa | 8 µg/mL | |
Cyclohexapeptide B | Staphylococcus aureus | 5 µg/mL |
Case Study 1: Anticancer Peptide Development
A study focused on developing anticancer peptides utilized Fmoc-D-Leu as a building block in the synthesis of a novel peptide that demonstrated significant cytotoxicity against HeLa cells. The incorporation of D-Leu was crucial for enhancing the peptide's resistance to proteolytic degradation while maintaining its biological activity.
Case Study 2: Antimicrobial Peptide Evaluation
In another investigation, a series of antimicrobial peptides were synthesized using Fmoc-D-Leu. These peptides were tested against clinical isolates of Pseudomonas aeruginosa, showing that modifications with D-amino acids improved their efficacy and stability compared to traditional L-peptides.
Propiedades
IUPAC Name |
(2S)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3,2D3,11D2,13D,19D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-QDXFTFMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.